Butanal, 3-chloro-, (R)-
Description
(R)-3-Chlorobutanal is a chiral aldehyde with the molecular formula $ \text{C}4\text{H}7\text{ClO} $. It features a chlorine atom at the third carbon of the butanal chain and the $ R $-configuration at the stereogenic center. This compound is of interest in organic synthesis due to its role as a precursor for pharmaceuticals, agrochemicals, and other chiral intermediates. Its synthesis often involves enantioselective methods, such as biotransformation using recombinant E. coli strains expressing specific enzymes (e.g., oxynitrilases or arylacetonitrilases) . Key physical properties include optical activity, with reported optical rotation values (e.g., $ [\alpha]_D = -25.6^\circ $ for a structurally related aldehyde) and retention times in chiral HPLC analysis .
Properties
CAS No. |
61494-38-0 |
|---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
(3R)-3-chlorobutanal |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m1/s1 |
InChI Key |
FNFGGXQSVOJINC-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC=O)Cl |
Canonical SMILES |
CC(CC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Butanal, 3-chloro-, ®- involves the Grignard reaction.
Radical Halogenation: Another method involves the radical halogenation of butanal.
Industrial Production Methods: The industrial production of Butanal, 3-chloro-, ®- often involves the hydroformylation of propene followed by selective chlorination. This method is efficient and allows for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products:
Oxidation: 3-chlorobutanoic acid
Reduction: 3-chlorobutanol
Substitution: 3-hydroxybutanal
Scientific Research Applications
Chemistry: Butanal, 3-chloro-, ®- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It is also used in the synthesis of biologically active molecules .
Industry: Industrially, Butanal, 3-chloro-, ®- is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability .
Mechanism of Action
The mechanism of action of Butanal, 3-chloro-, ®- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The chlorine atom can participate in nucleophilic substitution reactions, making the compound reactive and versatile .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of (R)-3-Chlorobutanal and Analogs
Table 2: Enzymatic Conversion Rates of Chlorinated Aldehydes
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